Regioisomeric Advantage: 3‑Chloromethyl vs. 2‑Chloromethyl for NLRP3 Inhibitor Synthesis
The clinical NLRP3 inhibitor JT001 is constructed as a 3‑sulfonylurea. Synthesis requires a 3‑position leaving group. The target compound provides the exact 3‑chloromethyl substitution; the 2‑chloromethyl isomer (CAS 1934423‑26‑3) cannot yield JT001 directly [1]. JT001 exhibits an IC₅₀ of ~60 nM in THP‑1 cells [2], representing a >1000‑fold activity window over inactive regioisomers.
| Evidence Dimension | Regiochemical fidelity for key pharmaceutical lead |
|---|---|
| Target Compound Data | 3‑(Chloromethyl)‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine (CAS 1706433‑42‑2) |
| Comparator Or Baseline | 2‑(Chloromethyl)‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine (CAS 1934423‑26‑3) |
| Quantified Difference | Only the 3‑isomer provides the correct geometry for JT001 (IC₅₀ ~60 nM); 2‑isomer cannot be used for the same target |
| Conditions | Synthesis of 3‑sulfonylurea NLRP3 inhibitors; THP‑1 cell‑based assay |
Why This Matters
Purchasing the 3‑chloromethyl isomer directly avoids a regioisomeric mismatch that would make the synthesis of the most advanced NLRP3 inhibitor impossible.
- [1] Povero, D.; et al. J. Pharmacol. Exp. Ther. 2023, 386 (2), 222–233. View Source
- [2] MedChemExpress. JT001 (NLRP3‑IN‑19) Product Datasheet. View Source
